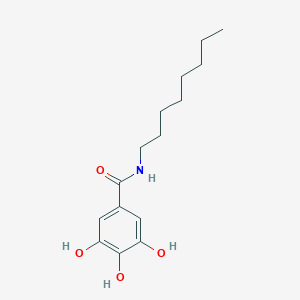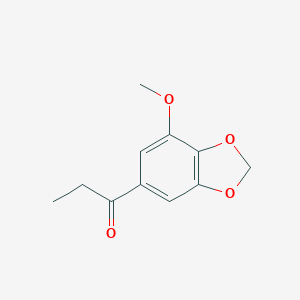
Crocatone
Descripción general
Descripción
Synthesis Analysis:
- The synthesis of Crocagin A, a compound with an attractive molecular structure and unusual bioactivity, has been achieved. Key steps include the formation of a heterotricyclic core, electrophilic amination, and stereoselective hydrogenation of a tetrasubstituted double bond. This synthesis confirmed the absolute configuration of Crocagin A and provided access to the natural product and its derivatives for further testing (Bihelovic et al., 2017).
Molecular Structure Analysis:
- The efficient synthesis process for Crocagin A involved an early formation of the heterotricyclic core, crucial for its molecular structure. The synthesis technique played a significant role in confirming the molecular structure and absolute configuration of Crocagin A (Bihelovic et al., 2017).
Chemical Reactions and Properties:
- Crocacin D's total synthesis involved a Stille cross-coupling between an (E)-vinyl stannane and an (E)-vinyl iodide to establish the (E,E)-dienamide moiety. This highlights the compound's reactivity and the role of chemical reactions in its synthesis (Dias et al., 2005).
Physical Properties Analysis:
- The synthesis of Crocacin C demonstrated the compound's physical properties. The synthesis involved regio- and diastereoselective epoxidation of an allylic alcohol, followed by epoxide opening, and a Stille cross-coupling to establish the (E,E)-dienamide moiety. This process underlines the impact of physical properties on the synthesis approach (Dias et al., 2001).
Chemical Properties Analysis:
- An enantioselective synthesis of Crocacin C featured a highly diastereoselective mismatched double asymmetric δ-stannylcrotylboration. This synthesis route reflects the intricate chemical properties and reactivity of Crocacin C (Chen & Roush, 2012).
Aplicaciones Científicas De Investigación
Commercialization of Scientific Research : Crocatone plays a significant role in commercializing scientific research, influencing areas like the treatment of human subjects, control of disclosure, and re-engineering research goals (Mirowski & Van Horn, 2005).
Computational Science Applications : It is used in computational science to model biological structures, simulate the early evolution of the Universe, and analyze past climate data (Merali, 2010).
Data Security in Scientific Applications : Crocatone acts as a comprehensive access control system, facilitating the organization and sharing of data in scientific applications without compromising data security (Sarfraz, Baker, Xu, & Bertino, 2013).
Medical Research : Extracts of Ficus crocata have been found to decrease the proliferation of triple-negative breast cancer cells, with dichloromethane-EFc showing the strongest effect (Sánchez-Valdeolívar et al., 2020).
Chemical Reaction Networks (CRNs) : Organocatalysts, like Crocatone, are ideal for designing artificial non-equilibrium CRNs inspired by signal transduction pathways in living organisms (Helm, 2021).
Scientific Data Management and Workflow : Crocatone is part of CRIS, a scalable and collaborative scientific data management and workflow cyberinfrastructure, particularly useful for scientists without extensive computational expertise (Dragut et al., 2013).
Drug, Cosmetic, Fragrance, and Food Industries : Crataegus azarolus L. nanocapsules, potentially related to Crocatone, have applications in these industries (Esmaeili, Rahnamoun, & Sharifnia, 2013).
Propiedades
IUPAC Name |
1-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-8(12)7-4-9(13-2)11-10(5-7)14-6-15-11/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZAATPWXSLYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C(=C1)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173714 | |
| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |
CAS RN |
19937-86-1 | |
| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019937861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)
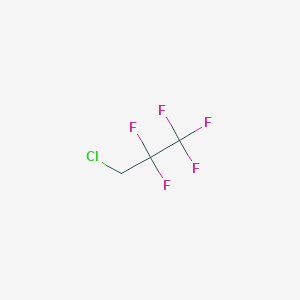
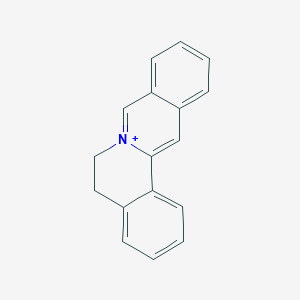
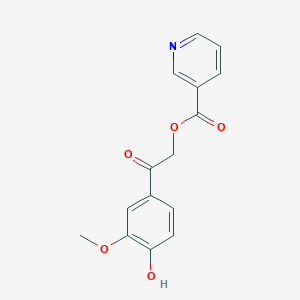


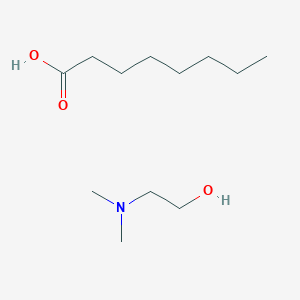
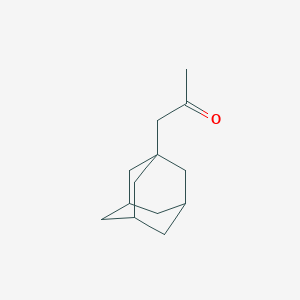

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
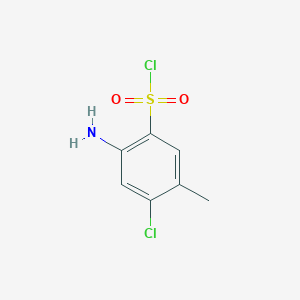
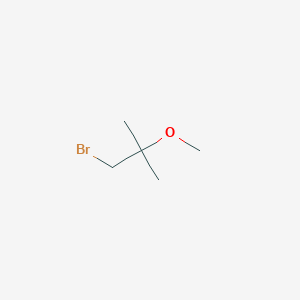
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
